molecular formula C19H15Cl2NO3 B12481725 1-(1,3-benzodioxol-5-yl)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}methanamine

1-(1,3-benzodioxol-5-yl)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}methanamine

Cat. No.: B12481725
M. Wt: 376.2 g/mol
InChI Key: IDKGNNVMESZALX-UHFFFAOYSA-N
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Description

(2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE is a complex organic compound that features a benzodioxole moiety and a furan ring substituted with dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method involves the coupling of a benzodioxole derivative with a furan derivative under palladium catalysis . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an anticancer agent, particularly against prostate and pancreatic cancer cell lines .

Medicine

In medicine, the compound’s potential therapeutic applications are being explored. Its ability to induce apoptosis in cancer cells makes it a candidate for further drug development .

Industry

In the industrial sector, (2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE is used in the development of new materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of (2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2H-1,3-BENZODIOXOL-5-YLMETHYL)({[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL})AMINE apart is its combination of a benzodioxole moiety with a dichlorophenyl-substituted furan ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H15Cl2NO3

Molecular Weight

376.2 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]methanamine

InChI

InChI=1S/C19H15Cl2NO3/c20-13-2-4-16(21)15(8-13)17-6-3-14(25-17)10-22-9-12-1-5-18-19(7-12)24-11-23-18/h1-8,22H,9-11H2

InChI Key

IDKGNNVMESZALX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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